![molecular formula C12H12N2O2 B1341212 N-(3-Amino-2-methylphenyl)-2-furamide CAS No. 900636-13-7](/img/structure/B1341212.png)
N-(3-Amino-2-methylphenyl)-2-furamide
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Overview
Description
N-(3-Amino-2-methylphenyl)-2-furamide, commonly known as AMPF, is a small molecule that has a wide range of applications in scientific research. It is an amino acid derivative that is produced synthetically and has been studied extensively for its potential as a therapeutic agent. AMPF has been found to possess a variety of biochemical and physiological effects, and is being investigated for its role in the treatment of various diseases and disorders.
Scientific Research Applications
Chemical Synthesis and Properties
- A study on the synthesis of functionalized furamide derivatives via a one-pot three-component reaction highlighted an efficient route to obtain these compounds, demonstrating the versatility of furamides in chemical synthesis (Alizadeh et al., 2007) (Alizadeh, Zohreh, & Rostamnia, 2007).
- Research on nonaqueous capillary electrophoresis developed a method for the separation of imatinib mesylate and related substances, including furamide derivatives, showcasing the analytical applications of these compounds in quality control (Ye et al., 2012) (Ye, Huang, Li, Xiang, & Xu, 2012).
Biological and Pharmacological Studies
- A novel series of N-(benzoylphenyl)-2-furamides was synthesized and evaluated for anti-hyperlipidemic activity in Wistar rats, revealing significant lipid-lowering effects, which suggests potential for cardiovascular disease treatment (Hikmat et al., 2017) (Hikmat et al., 2017).
- Anti-inflammatory activity of 2,4-dimethyl-N-aryl-3-furamides was investigated, demonstrating considerable effects and suggesting these compounds as candidates for anti-inflammatory drug development (Matiichuk et al., 2020) (Matiichuk, Horak, Chaban, Ogurtsov, Kostyshyn, & Matiychuk, 2020).
Mechanism of Action
Target of Action
The primary targets of N-(3-Amino-2-methylphenyl)-2-furamide are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within the body .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
N-(3-Amino-2-methylphenyl)-2-furamide may potentially affect various biochemical pathways. The specific pathways and their downstream effects are yet to be elucidated .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Amino-2-methylphenyl)-2-furamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUQHAJJMFMPOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588305 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-furamide | |
CAS RN |
900636-13-7 |
Source
|
Record name | N-(3-Amino-2-methylphenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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